1-Cyclohexyl-2-methyl-1H-benzoimidazol-5-ylamine

CYP inhibition hepatic metabolism drug–drug interaction risk

Medicinal chemistry campaigns often stall due to poor physicochemical properties or uncharacterized CYP liabilities. CAS 627469-68-5 solves both: a lead-like benzimidazole scaffold (MW 229, LogP 2.77, TPSA 43.8 Ų) that fully satisfies Congreve's rule-of-three. Key differentiators: - Experimentally validated weak pan-CYP inhibition (all Ki >50 µM) enabling low-DDI risk for PK/PD studies - C5 amino group diversifiable for parallel synthesis targeting kinases or GPCRs - Public CYP data allows use as an internal reference calibrator in DMPK panels

Molecular Formula C14H19N3
Molecular Weight 229.327
CAS No. 627469-68-5
Cat. No. B2844318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclohexyl-2-methyl-1H-benzoimidazol-5-ylamine
CAS627469-68-5
Molecular FormulaC14H19N3
Molecular Weight229.327
Structural Identifiers
SMILESCC1=NC2=C(N1C3CCCCC3)C=CC(=C2)N
InChIInChI=1S/C14H19N3/c1-10-16-13-9-11(15)7-8-14(13)17(10)12-5-3-2-4-6-12/h7-9,12H,2-6,15H2,1H3
InChIKeyHFWLAZNWFBCWRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cyclohexyl-2-methyl-1H-benzoimidazol-5-ylamine: Overview and Discovery Relevance


1-Cyclohexyl-2-methyl-1H-benzoimidazol-5-ylamine (CAS 627469-68-5; PubChem CID 1089059) is a disubstituted benzimidazole featuring a cyclohexyl ring at N1, a methyl group at C2, and a primary aromatic amine at C5. Its calculated partition coefficient (LogP 2.77) [1], relatively low molecular weight (229.32 g/mol), and topological polar surface area (43.8 Ų) place it in the ‘lead‑like’ physicochemical space suitable for early‑stage drug‑discovery screening [2]. The compound belongs to the broader class of 1,2‑disubstituted benzimidazol‑5‑amines and is commercially available from several vendors as part of assay‑ready chemical collections.

Physicochemical Space
Lead‑like LogP, TPSA, and MW profile supports early drug‑discovery screening
CYP Inhibition Fingerprint
Weak pan‑CYP inhibitor with multi‑isoform data available for DDI risk context
Structural Scaffold
Disubstituted benzimidazole with 5‑amino handle for library diversification

Why 627469-68-5 Is Not Interchangeable with Close Analogs


Even subtle changes to the benzimidazole scaffold—such as replacing the 2‑methyl with a hydrogen, swapping the N1‑cyclohexyl for a benzyl group, or oxidizing the 5‑amino to a carboxylic acid—produce measurable shifts in logP, hydrogen‑bonding capacity, hepatic CYP‑450 inhibition, and solubility that can redirect a screening hit’s selectivity profile . For instance, the des‑methyl analog (CAS 385381-36-2) exhibits a LogP roughly 0.9 unit higher than 627469-68-5, while the analogous carboxylic acid (CAS 313376-16-8) is >1 unit more lipophilic and adds a second hydrogen‑bond donor [1][2]. Because lead‑optimization programs often pivot on single‑digit logP adjustments, these differences are operationally significant for medicinal chemistry campaigns and process‑chemistry procurement.

Target Compound
Analog
Risk
627469‑68‑5
Des‑methyl analog
Higher LogP (~0.9 units) may shift selectivity and solubility profile
627469‑68‑5
Carboxylic acid analog
Additional H‑bond donor may reduce passive permeability
627469‑68‑5
1‑Benzyl analog
Higher molecular weight may impact ligand efficiency metrics

Key Differentiators of 627469-68-5 vs. Closest Analogs


CYP450 Inhibition Fingerprint in Rat Liver Microsomes

The compound inhibits four rat CYP isoforms with measurable Ki values: CYP3A2 (Ki = 52,600 nM), CYP1A2 (Ki = 127,000 nM), CYP2D1 (Ki = 179,000 nM), and CYP2E1 (Ki > 100,000 nM) [1]. This multi‑CYP inhibition fingerprint—generated in a standardized rat liver microsome assay—is not uniformly shared by des‑methyl or carboxylic‑acid analogs, as the amine at C5 is a known participant in type‑II CYP binding. Procurement decisions for in‑vivo pharmacology or toxicology studies that require reduced hepatic clearance often start with compounds that show weak CYP inhibition across multiple isoforms; the Ki values reported here establish 627469-68-5 as a weak pan‑CYP inhibitor, a property that cannot be assumed for close analogs without equivalent data.

CYP450 Inhibition Fingerprint
Class‑level inference
Ki values: 52.6 – >100 µM across CYP3A2, 1A2, 2D1, 2E1
Supports DDI risk assessment for in‑vivo tool compound selection
Rat liver microsomes; verify with human isoforms if translational context needed
CYP inhibition hepatic metabolism drug–drug interaction risk

LogP Advantage of the 2-Methyl Substituent

The computed octanol–water partition coefficient (LogP) for 627469-68-5 is 2.77 [1]; its des‑methyl analog (1‑cyclohexyl‑1H‑benzoimidazol‑5-ylamine, CAS 385381-36-2) has a computed LogP of 3.70 [2]. The 0.93 log unit decrease represents a roughly 8‑fold reduction in predicted octanol partitioning and places the target compound more favourably within standard ‘lead‑like’ ranges (LogP ≤ 3) according to the Congreve rule‑of‑three.

LogP of 2‑Methyl Substituent
Data to verify
ΔLogP = −0.93 (target more hydrophilic than des‑methyl analog)
Lower lipophilicity may improve solubility and reduce off‑target promiscuity
Computed LogP; source not provided—confirm experimentally for lead optimization
lipophilicity lead-likeness physicochemical property

Hydrogen-Bond Donor Advantage over the Carboxylic Acid Analog

627469-68-5 possesses one hydrogen‑bond donor (the 5‑amino group) and two acceptors [1], whereas 1‑cyclohexyl‑2‑methyl‑1H‑benzoimidazole‑5‑carboxylic acid (CAS 313376-16-8) contains two donors (the carboxylic acid –OH) and three acceptors . The lower H‑bond donor count of the target compound is consistent with superior passive membrane permeability, as each additional donor can penalise permeability by approximately one log unit.

H‑Bond Donor Count
Reported
1 HBD, 2 HBA (vs. 2 HBD, 3 HBA for carboxylic acid analog)
Fewer H‑bond donors may predict higher passive permeability
Computed property; cell‑based validation advised for permeability context
hydrogen bonding membrane permeability molecular property

Molecular Weight Advantage over the 1-Benzyl Analog

The molecular weight of 627469-68-5 is 229.32 g/mol [1], whereas 1‑benzyl‑2‑methyl‑1H‑benzoimidazol‑5‑ylamine (CAS 14624-97-6) has a molecular weight of 237.30 g/mol [2]. This 7.98 Da difference, although modest, reflects the replacement of the cyclohexyl group with a benzyl substituent and represents a 3.5% increase in mass, which is relevant when optimising for ligand efficiency indices (LE = 1.4 × pIC50 / heavy‑atom count).

Molecular Weight
Reported
229.32 Da (vs. 237.30 Da for 1‑benzyl analog)
Lower MW favours ligand efficiency in fragment‑to‑lead optimization
Marginal mass difference; both compounds remain in lead‑like range
molecular weight fragment-like ligand efficiency

Polar Surface Area Unchanged by N1-Cyclohexyl Substitution

The topological polar surface area (TPSA) of 627469-68-5 is 43.8 Ų [1], identical to that of its des‑methyl analog 1‑cyclohexyl‑1H‑benzoimidazol‑5‑ylamine (43.84 Ų) [2], because the 2‑methyl group contributes no additional polarity. Both compounds fall well below the 60–70 Ų threshold often used to predict blood–brain barrier penetration, but 627469-68-5 achieves this favourable TPSA while offering a lower LogP (2.77 vs. 3.70), yielding a more balanced CNS‑drug profile.

Polar Surface Area
Reported
TPSA 43.8 Ų, identical to des‑methyl analog; advantage from lower LogP
Balanced TPSA/LogP profile suits CNS‑targeted library design
CNS penetration requires experimental confirmation; use as scaffold prioritization
polar surface area blood–brain barrier penetration CNS drug design

Application Scenarios for 627469-68-5


Pre-Clinical In Vivo Tool Compound with CYP Safety Margins

Because 627469-68-5 demonstrates weak pan‑CYP inhibition in rat liver microsomes (all Ki values > 50 µM) [1], it can be prioritised for rodent pharmacokinetic/pharmacodynamic studies where drug–drug interaction risk must be minimised. The experimentally determined CYP fingerprint provides a data‑rich justification for selecting this compound over analogs that lack any public CYP profiling data.

Lead-Optimization Starting Point with Oral Drug-Like Properties

With a LogP of 2.77, molecular weight of 229 Da, only one H‑bond donor, and TPSA of 43.8 Ų [1][2], the compound sits within all three of the Congreve ‘rule‑of‑three’ criteria for lead‑likeness. It therefore serves as an efficient core scaffold for parallel‑synthesis campaigns targeting kinases, GPCRs, or infectious‑disease targets, where the 5‑amino group can be diversely functionalised while maintaining favourable physicochemical properties.

CNS-Oriented Library Design with Balanced TPSA and LogP

The compound’s low TPSA (43.8 Ų) and moderate LogP (2.77) [1][2] position it within the predicted CNS‑drug space more effectively than the des‑methyl analog (LogP 3.70). Medicinal chemistry groups designing brain‑penetrant benzimidazole‑based chemotypes can procure 627469-68-5 to assemble libraries with an intrinsically better balance of passive permeability and aqueous solubility.

CYP Interaction Screening Panel as Reference Benzimidazole

The publicly available CYP inhibition data for 627469-68-5 [1] enable its use as a reference compound in in‑vitro CYP panels when benchmarking new benzimidazole derivatives. Having a known, weak pan‑CYP inhibitor from the same scaffold family as a calibrator adds internal consistency to metabolism‑stability screening campaigns run by discovery DMPK groups.

Application
Selection Property
Validation Focus
Preclinical PK/PD tool compound studies
CYP inhibition fingerprint (weak pan‑CYP inhibitor)
Multi‑isoform CYP Ki dataset and DDI risk screening
Lead‑optimization campaigns
Lead‑like physicochemical profile (LogP, MW, HBD, TPSA)
Compliance with Congreve rule‑of‑three
CNS‑targeted library design
Balanced low TPSA and moderate LogP
Predicted blood‑brain barrier permeability and solubility balance
CYP assay reference compound
Standardized CYP inhibition benchmark
Cross‑study comparison for novel benzimidazole derivatives

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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